
3-(3-chlorophenyl)-N-(1-cyanopropyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-chlorophenyl)-N-(1-cyanopropyl)propanamide, also known as CPP, is a chemical compound that belongs to the family of arylcyclohexylamines. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in neuronal communication and synaptic plasticity. CPP has been widely used in scientific research to investigate the role of NMDA receptors in various physiological and pathological processes.
作用机制
3-(3-chlorophenyl)-N-(1-cyanopropyl)propanamide acts as a competitive antagonist of the NMDA receptor by binding to the receptor's ion channel and blocking the flow of calcium ions into the cell. This inhibition of NMDA receptor activity leads to a reduction in synaptic plasticity and neuronal excitability, which can have both beneficial and detrimental effects depending on the context.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of neuronal excitability, and the induction of apoptosis in certain cell types. This compound has also been found to have anti-inflammatory and anti-tumor properties, although the mechanisms underlying these effects are not fully understood.
实验室实验的优点和局限性
One of the main advantages of using 3-(3-chlorophenyl)-N-(1-cyanopropyl)propanamide in lab experiments is its high potency and selectivity for the NMDA receptor, which allows for precise manipulation of NMDA receptor activity. However, this compound has some limitations, including its potential toxicity and the fact that it can interfere with other ion channels and receptors at high concentrations.
未来方向
There are many potential future directions for research on 3-(3-chlorophenyl)-N-(1-cyanopropyl)propanamide and related compounds. One area of interest is the development of new drugs that target the NMDA receptor for the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, depression, and schizophrenia. Another area of interest is the investigation of the role of NMDA receptors in pain and inflammation, and the development of new therapies for related conditions. Additionally, research on the biochemical and physiological effects of this compound and related compounds may lead to new insights into the mechanisms underlying synaptic plasticity, neuronal excitability, and cell death.
合成方法
3-(3-chlorophenyl)-N-(1-cyanopropyl)propanamide can be synthesized through a multi-step process that involves the reaction of 3-chlorobenzonitrile with 3-chlorophenylmagnesium bromide, followed by the reaction of the resulting intermediate with 3-bromopropionitrile and subsequent reduction of the nitrile group with lithium aluminum hydride. The final product is obtained by treatment with propionic anhydride.
科学研究应用
3-(3-chlorophenyl)-N-(1-cyanopropyl)propanamide has been extensively used in scientific research to investigate the role of NMDA receptors in various physiological and pathological processes, including learning and memory, synaptic plasticity, neurodegeneration, and pain. This compound has been found to be a useful tool for studying the mechanisms underlying these processes, as well as for developing new therapies for related disorders.
属性
IUPAC Name |
3-(3-chlorophenyl)-N-(1-cyanopropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c1-2-12(9-15)16-13(17)7-6-10-4-3-5-11(14)8-10/h3-5,8,12H,2,6-7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYFAUHWSYKYRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)CCC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

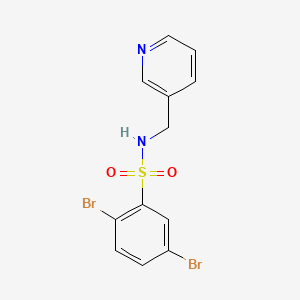

![Ethyl 3-(4-fluorophenyl)-5-(2-(naphthalen-1-yl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2582155.png)

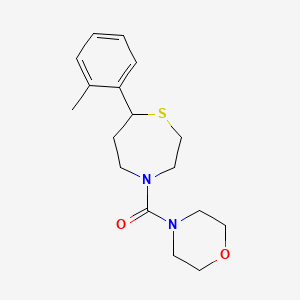

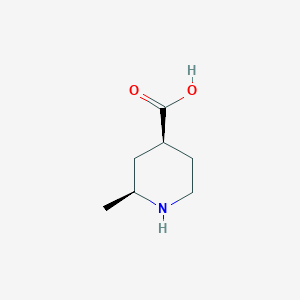
![3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2582162.png)
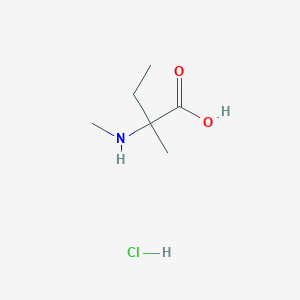
![4-(N,N-dimethylsulfamoyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2582165.png)
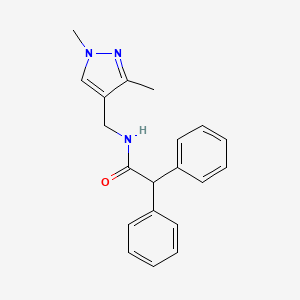
![{2-[4-(4-Fluorophenyl)piperazin-1-yl]pyridin-4-yl}methanamine](/img/structure/B2582169.png)
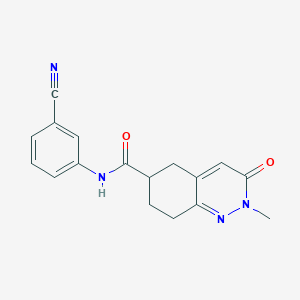
![Tert-butyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B2582173.png)